molecular formula C9H6BrCl2N3 B13132175 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine

2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine

Cat. No.: B13132175
M. Wt: 306.97 g/mol
InChI Key: LWGKUTLBFTYBTI-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine with a brominated pyrazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or other substituted derivatives.

Scientific Research Applications

2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-4-chloropyridine
  • 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-5-chloropyridine
  • 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-6-chloropyridine

Uniqueness

The uniqueness of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the halogen atoms and the pyrazole ring can significantly affect its interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C9H6BrCl2N3

Molecular Weight

306.97 g/mol

IUPAC Name

2-[3-bromo-5-(chloromethyl)pyrazol-1-yl]-3-chloropyridine

InChI

InChI=1S/C9H6BrCl2N3/c10-8-4-6(5-11)15(14-8)9-7(12)2-1-3-13-9/h1-4H,5H2

InChI Key

LWGKUTLBFTYBTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)CCl)Cl

Origin of Product

United States

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